Bienvenue dans la boutique en ligne BenchChem!

6,7-Dihydroxyisoquinoline-3-carboxamide

Protein-tyrosine kinase p56lck Regioisomer selectivity

6,7-Dihydroxyisoquinoline-3-carboxamide (CAS 146515-42-6) is a small-molecule heterocyclic compound (C10H8N2O3, MW 204.18 g/mol) belonging to the hydroxylated isoquinoline-3-carboxamide class. It features a catechol (6,7-dihydroxy) substitution on the isoquinoline ring and a primary carboxamide at the 3-position.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 146515-42-6
Cat. No. B128678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroxyisoquinoline-3-carboxamide
CAS146515-42-6
Synonyms3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI)
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N
InChIInChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15)
InChIKeyOJUNRVBMXVTBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydroxyisoquinoline-3-carboxamide (CAS 146515-42-6): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


6,7-Dihydroxyisoquinoline-3-carboxamide (CAS 146515-42-6) is a small-molecule heterocyclic compound (C10H8N2O3, MW 204.18 g/mol) belonging to the hydroxylated isoquinoline-3-carboxamide class [1]. It features a catechol (6,7-dihydroxy) substitution on the isoquinoline ring and a primary carboxamide at the 3-position . This compound serves as the unadorned core scaffold for multiple bioactive series, including insulin-like growth factor binding protein (IGFBP) inhibitors and protein-tyrosine kinase (PTK) inhibitors, where its regioisomeric identity (6,7- vs. 7,8-dihydroxy) dictates target selectivity [2][3]. Commercially available at 97% purity from multiple vendors, it is principally used as a research tool, negative control, and synthetic intermediate in medicinal chemistry programs .

Why 6,7-Dihydroxyisoquinoline-3-carboxamide Cannot Be Substituted by Its 7,8-Regioisomer or N-Alkylated Analogs


The isoquinoline-3-carboxamide class exhibits pronounced regioisomer-dependent target selectivity that precludes casual interchange. In protein-tyrosine kinase inhibition, the 7,8-dihydroxy substitution pattern is essential for p56lck activity, whereas the 6,7-dihydroxy isomer is inactive against this kinase [1]. Conversely, the 6,7-dihydroxy scaffold is the privileged core for potent IGFBP displacement activity when elaborated at the 1-position, a property not shared by the 7,8-isomer series [2]. Furthermore, the unsubstituted primary carboxamide of the 6,7-compound provides a distinct hydrogen-bond donor/acceptor profile compared to N-substituted analogs (e.g., N-benzyl derivative, CAS 146743-91-1) or carboxylic acid variants (e.g., 6,7-dihydroxyisoquinoline-3-carboxylic acid), each of which alters both potency and pharmacokinetic behavior [3][4]. These structure-activity divergences mean that generic replacement by a close analog without quantitative target profiling will yield non-comparable biological outcomes.

Quantitative Evidence Guide: 6,7-Dihydroxyisoquinoline-3-carboxamide vs. Closest Analogs


Regioisomeric Selectivity: 6,7- vs. 7,8-Dihydroxyisoquinoline-3-carboxamide in p56lck Tyrosine Kinase Inhibition

In a direct head-to-head comparison within the same study series, the 7,8-dihydroxy substitution pattern was identified as essential for p56lck inhibitory activity, whereas the 6,7-dihydroxy isomer (the target compound) showed no meaningful inhibition of this kinase [1]. Independent ChEMBL-curated BindingDB data confirm that 6,7-dihydroxyisoquinoline-3-carboxamide inhibits p56lck with an IC50 of 1.90 × 10^6 nM (1.9 mM), which is approximately 3,800-fold weaker than the 7,8-dihydroxy analog (IC50 = 0.5 µM = 500 nM) [2][3]. This near-complete loss of activity upon moving the dihydroxy substitution from positions 7,8 to 6,7 establishes the target compound as an effective negative control for p56lck-dependent assays.

Protein-tyrosine kinase p56lck Regioisomer selectivity Kinase inhibitor design

EGFR Kinase Inhibition: 6,7-Dihydroxyisoquinoline-3-carboxamide vs. 7,8-Regioisomer and Arylamide Derivatives

Against the epidermal growth factor receptor (EGFR), 6,7-dihydroxyisoquinoline-3-carboxamide exhibits an IC50 of 1.00 × 10^5 nM (100 µM) [1]. The seminal 1992 structure-activity relationship (SAR) study by Burke et al. demonstrated that, in contrast to p56lck, the arylamide substituent—rather than the catechol regioisomerism—is the primary driver of EGFR potency [2]. The unsubstituted primary carboxamide of the target compound therefore represents the minimal EGFR-active scaffold, with potency improvements achievable only through N-arylamide elaboration. The 7,8-dihydroxy isomer without arylamide substitution likewise shows negligible EGFR activity, indicating that neither regioisomer alone suffices for EGFR inhibition [2].

EGFR Epidermal growth factor receptor Tyrosine kinase inhibitor Regioisomer selectivity

IGFBP Inhibitor Scaffold Comparison: Unsubstituted 6,7-Dihydroxyisoquinoline-3-carboxamide vs. 1-Benzoyl-Elaborated Analogs (e.g., NBI-31772)

The 6,7-dihydroxyisoquinoline-3-carboxamide core is the foundational scaffold for a series of potent IGFBP inhibitors, but the unsubstituted compound itself lacks the 1-position benzoyl group essential for high-affinity IGF displacement. The 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid (NBI-31772) achieves Ki values of 1–24 nM across all six human IGFBP subtypes [1]. The optimized analog 7o (a 1-benzyl-substituted 6,7-dihydroxyisoquinoline-3-carboxylic acid) attains Ki = 9.4 nM against IGFBP-3 while reducing the labile catechol functionality count [2]. The unsubstituted 6,7-dihydroxyisoquinoline-3-carboxamide serves as the minimal binding-core control for dissecting the contribution of the 1-position side chain to IGFBP affinity.

IGFBP Insulin-like growth factor Binding protein inhibitor Scaffold optimization

Prolyl-4-Hydroxylase (PHD) Inhibitor Scaffold: 6,7-Dihydroxyisoquinoline-3-carboxamide as a Metal-Chelating Catechol Motif Within the Isoquinoline-3-carboxamide Pharmacophore Class

The isoquinoline-3-carboxamide scaffold is a validated pharmacophore for prolyl-4-hydroxylase (PHD) inhibition, as established by the Hoechst Marion Roussel patent series (US 6,093,730) and the clinical candidate ICA (2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetate) [1][2]. The 6,7-dihydroxy substitution pattern provides a catechol motif capable of bidentate metal chelation at the PHD active-site Fe(II), a mechanism distinct from the monodentate 4-hydroxy interaction utilized by ICA-type inhibitors [3]. While quantitative PHD inhibition data for the specific 6,7-dihydroxy-3-carboxamide are not publicly available, the presence of the 6,7-catechol distinguishes it mechanistically from the 4-hydroxy or 1-chloro-4-hydroxy PHD inhibitor series and aligns it with other catechol-based PHD inhibitors that exploit the 2-oxoglutarate-competitive Fe(II) chelation mechanism [3].

Prolyl hydroxylase PHD inhibitor HIF stabilization Catechol chelation Fibrosis

Kinase Profiling Discrimination: 6,7-Dihydroxyisoquinoline-3-carboxamide Enables PTK Target Deconvolution vs. 7,8-Regioisomer and Arylamide Series

The divergent SAR between 6,7- and 7,8-dihydroxyisoquinoline-3-carboxamides provides a unique tool for discriminating between p56lck-dependent and EGFR-dependent signaling pathways [1]. The 6,7-isomer is inactive against p56lck (IC50 = 1.9 mM) but retains weak basal EGFR activity (IC50 = 100 µM), whereas the 7,8-isomer is selective for p56lck (IC50 = 0.5 µM) with negligible EGFR activity [1][2]. This complementary selectivity profile enables paired-compound experimental designs where differential activity between the two regioisomers can deconvolve which PTK mediates a given cellular phenotype, without resorting to genetically distinct knockout systems [3].

Kinase selectivity Target deconvolution Chemical probe PTK inhibitor Negative control

High-Value Research and Industrial Application Scenarios for 6,7-Dihydroxyisoquinoline-3-carboxamide


Regioisomer-Matched Negative Control for p56lck Kinase Assays in T-Cell Signaling Research

In T-cell receptor signaling studies where p56lck activity is being pharmacologically modulated, 6,7-dihydroxyisoquinoline-3-carboxamide (p56lck IC50 = 1.9 mM) serves as the optimal negative control compound. Unlike DMSO vehicle controls or structurally unrelated kinase inhibitors, this compound shares the identical isoquinoline-3-carboxamide scaffold and physicochemical properties with the active 7,8-regioisomer (p56lck IC50 = 0.5 µM), ensuring that any differential cellular effect can be confidently attributed to p56lck inhibition rather than off-target scaffold-mediated effects. This paired-isomer approach was validated in the foundational work by Burke et al. (1992, 1993) [1].

Fragment-Based Lead Optimization Benchmark for IGFBP Inhibitor Programs

Drug discovery teams pursuing IGFBP-3 or IGFBP-5 inhibitors for cancer, metabolic disease, or neuroprotection indications can use 6,7-dihydroxyisoquinoline-3-carboxamide as the minimal binding-core fragment. By quantifying the affinity gain upon 1-position elaboration (e.g., to NBI-31772 with Ki = 5.6 nM, representing >1,000-fold improvement), medicinal chemists can rationally prioritize synthetic targets using fragment efficiency metrics. The compound's commercial availability at 97% purity and the extensive SAR literature on 1-benzoyl and 1-benzyl derivatives [2] provide a well-precedented optimization path.

Catechol-Based PHD Inhibitor Scaffold for HIF Stabilization Research in Ischemia and Fibrosis Models

Research groups developing non-ICA-series prolyl hydroxylase inhibitors can leverage the 6,7-catechol motif of this compound as a starting scaffold for designing bidentate Fe(II)-chelating PHD inhibitors. The isoquinoline-3-carboxamide core is a validated PHD pharmacophore as evidenced by the Hoechst patent family (US 6,093,730) [3], and the 6,7-dihydroxy substitution offers a metal-coordination mechanism complementary to the 4-hydroxy monodentate series. Synthetic elaboration at the 1-position, 4-position, and carboxamide nitrogen enables tuning of PHD isoform selectivity (PHD1 vs. PHD2 vs. PHD3) and modulation of organic anion transporter recognition, which is critical for renal handling of this compound class [4].

Paired-Isomer Chemical Probe Set for PTK Target Deconvolution in Oncology Research

Oncology researchers studying the relative contributions of Src-family kinases (p56lck) versus growth factor receptor kinases (EGFR) in cancer cell proliferation or immune cell activation can employ the 6,7-isomer alongside the 7,8-isomer as a matched chemical probe pair. The orthogonal selectivity profiles—6,7-isomer: p56lck-inactive/EGFR-weak; 7,8-isomer: p56lck-active/EGFR-inactive—enable unambiguous pharmacological dissection of which kinase drives the observed phenotype, as demonstrated in the original Burke et al. studies [1]. This approach provides higher target resolution than single-compound knockdown or pan-kinase inhibitor studies, at a fraction of the cost of genetic knockout models.

Quote Request

Request a Quote for 6,7-Dihydroxyisoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.